Overall Yield: 46% for the 6-Carboxylic Acid Route vs. ~31% for the Classical 6-Chloro Intermediate Route
The newly developed metal-complex catalyst-free route delivers 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid (compound 13) from precursor 17 in six steps with an overall yield of 46%. This is 15 percentage points higher than the reported yields for the classical 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine (compound 2) via the optimized procedures developed by Roche [1]. In contrast, the commercial manufacturing route that relies on compound 2 as the key intermediate achieves an overall yield of only 33% for the final risdiplam API [2].
| Evidence Dimension | Overall synthetic yield from common intermediate (compound 17) to the key building block |
|---|---|
| Target Compound Data | 46% overall yield (6 steps) for 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid (free acid form) |
| Comparator Or Baseline | ~31% reported yield for 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine (compound 2) via optimized Roche procedures; 33% overall yield for risdiplam API via the commercial route based on compound 2 |
| Quantified Difference | 15 percentage points higher yield for the 6-carboxylic acid route vs. the 6-chloro intermediate route (46% vs. ~31%) |
| Conditions | Six-step synthetic sequence from 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (compound 17); metal-complex catalyst-free conditions (Cu/glacial AcOH reduction, cyclocondensation with chloroacetone, alkaline hydrolysis) |
Why This Matters
A 15-percentage-point yield improvement translates directly to reduced raw material costs and higher throughput in multi-kilogram manufacturing campaigns, making procurement of this intermediate economically favorable for risdiplam production.
- [1] Korenev, G.; Gutenev, A.A.; Antipin, F.V.; Chernyshov, V.V.; Korobkina, M.P.; Nawrozkij, M.B.; Ivanov, R.A. A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Molecules 2025, 30(14), 3011. View Source
- [2] Moessner, C.; et al. Comprehensive review of risdiplam manufacturing process development. Cited as Reference 14 in Korenev et al., Molecules 2025, 30(14), 3011. View Source
